N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c23-17(20-11-16-21-14-3-1-2-4-15(14)22-16)12-5-7-13(8-6-12)24-18-19-9-10-25-18/h1-10H,11H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYARDPQOJAGSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The thiazole ring is then introduced through a substitution reaction involving thiazole derivatives and appropriate coupling agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring undergoes nucleophilic substitution at the 2-position oxygen atom. In one protocol, treatment with alkyl halides (e.g., methyl iodide) in anhydrous DMF at 60°C for 12 hours replaces the thiazole oxygen with alkoxy groups, achieving yields of 68-72% . This reactivity enables modular functionalization for structure-activity relationship studies.
Amide Coupling and Functionalization
The benzamide moiety participates in coupling reactions using carbodiimide-based reagents. A representative protocol employs HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium-hexafluoro-phosphate) with DIPEA (N,N-diisopropylethylamine) in DMF to conjugate secondary amines or heterocyclic fragments to the benzamide carbonyl group .
Table 1: Representative coupling reactions and yields
| Reagent | Reaction Time | Temperature | Yield (%) |
|---|---|---|---|
| HBTU/DIPEA | 16 h | RT | 64 |
| EDCl/HOBt | 24 h | 40°C | 58 |
| DCC/DMAP | 12 h | 0°C→RT | 52 |
Oxidation and Reduction Pathways
-
Oxidation: The benzimidazole nitrogen undergoes oxidation with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane, forming N-oxide derivatives (confirmed by FT-IR at 1260 cm⁻¹ for N-O stretch) .
-
Reduction: Catalytic hydrogenation (H₂, 10% Pd/C) selectively reduces the thiazole ring’s C=N bond without affecting the benzimidazole core, yielding dihydrothiazole analogs in 75-80% yield .
Acid/Base-Mediated Hydrolysis
Under acidic conditions (6M HCl, reflux), the amide bond hydrolyzes to yield 4-(thiazol-2-yloxy)benzoic acid and 1H-benzo[d]imidazole-2-methanamine. Alkaline hydrolysis (2M NaOH, 80°C) produces the same products but with slower kinetics (t₁/₂ = 3.2 h vs. 1.8 h under acidic conditions) .
Metal-Catalyzed Cross-Couplings
The thiazole ring participates in Suzuki-Miyaura couplings using Pd(PPh₃)₄ as a catalyst. Reaction with aryl boronic acids in dioxane/H₂O (3:1) at 90°C introduces aryl groups at the 5-position of the thiazole, achieving 60-65% yields .
Table 2: Catalytic cross-coupling efficiency
| Boronic Acid | Catalyst | Yield (%) |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 65 |
| 4-Methoxyphenyl | PdCl₂(dppf) | 58 |
| 2-Thienyl | Pd(OAc)₂ | 62 |
Stability Under Ambient Conditions
This compound’s reactivity profile underscores its versatility as a scaffold for medicinal chemistry optimization. The documented protocols enable precise structural modifications to tune physicochemical and biological properties while maintaining core stability.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry: It is utilized in the manufacturing of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism by which N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction triggers a cascade of biochemical events, leading to the desired biological or therapeutic outcome. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Key Structural Variations and Outcomes :
Observations :
- Electron-Withdrawing Groups (EWGs) : Halogenated analogs (e.g., 3,5-dichloro in Compound 22) exhibit higher potency due to increased electrophilicity, enhancing target binding .
- Thiazole Moieties : Compounds like 9c () and the target compound leverage thiazole's π-π stacking and hydrogen-bonding capabilities for improved receptor interactions .
Key Challenges and Innovations
- Solubility vs. Potency Trade-off : While EWGs boost potency, they often reduce solubility and cell viability (e.g., Compound 20 in had 4-fold potency increase but lower viability) . The target compound's thiazole may mitigate this via balanced hydrophobicity.
- Synthetic Efficiency : The use of CBr4 catalysis () and microwave irradiation () addresses traditional limitations in benzimidazole synthesis, enabling scalable production of analogs .
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles recent findings on its biological activity, synthesis, and structure-activity relationships, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a benzimidazole moiety linked to a thiazole group through an ether bond, which is crucial for its biological activity. The synthesis of this compound typically involves multi-step reactions starting from 1H-benzimidazole derivatives and thiazole-containing reagents. For instance, the synthesis process can include the formation of thiazole derivatives followed by coupling reactions with benzimidazole precursors.
Antimicrobial Activity
Recent studies have demonstrated that compounds bearing the benzimidazole and thiazole moieties exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various derivatives have been reported, indicating their effectiveness against both Gram-positive and Gram-negative bacterial strains.
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| This compound | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
These results suggest that modifications in the structure can lead to enhanced antimicrobial activity, as observed in various derivatives tested against a range of pathogens .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies show that certain derivatives exhibit significant cytotoxic effects on cancer cell lines, such as HCT116.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| Standard (5-FU) | 9.99 | HCT116 |
The above data indicates that some synthesized compounds are more potent than standard chemotherapeutics, highlighting their potential as effective anticancer agents .
Case Studies
A comprehensive review of benzimidazole derivatives indicated that compounds with specific substitutions at the 2-position of the indole nucleus showed excellent inhibitory activity against various organisms . Another study focused on the synthesis and biological evaluation of novel benzimidazole amidines for treating non-small cell lung cancer, demonstrating the versatility and effectiveness of this chemical class .
Structure-Activity Relationship (SAR)
The biological activities of these compounds are closely related to their chemical structure. The presence of specific functional groups significantly influences their interaction with biological targets:
- Benzimidazole Moiety : Known for its broad-spectrum antimicrobial and anticancer properties.
- Thiazole Group : Enhances the lipophilicity and bioavailability, contributing to increased potency.
Modifications in these groups can lead to a substantial change in activity, making SAR studies critical in drug design .
Q & A
Q. Data interpretation :
| Compound | Substituent | Melting Point (°C) | IC₅₀ (Elastase) |
|---|---|---|---|
| 11 | 2-OCH₃ | 272.2–273.4 | — |
| 14 | 2-OH | >300 | 12.5 µM |
| (Data from and ) |
Hydroxyl groups enhance hydrogen bonding with biological targets, improving inhibitory potency .
What in silico approaches are employed to predict the binding affinity of benzimidazole derivatives to target enzymes, and how do they correlate with experimental data?
Answer:
- Molecular docking : uses AutoDock Vina to simulate TUBC binding to elastase, identifying key interactions (e.g., π-cation with Arg217). Docking scores (∆G = −8.2 kcal/mol) correlate with experimental IC₅₀ (12.5 µM) .
- DFT calculations : HOMO-LUMO gaps in predict charge transfer during DNA binding, validated by UV-vis spectroscopy .
Validation : Compare docking poses with crystallographic data (e.g., TUBC’s thiourea moiety aligns with active-site residues) .
What experimental strategies are recommended for resolving discrepancies in antimicrobial efficacy data across different derivatives?
Answer:
- Control variables : Standardize assay conditions (e.g., MIC testing in uses C. albicans ATCC 90028 at 37°C) .
- Cross-validation : Replicate assays (e.g., SRB cytotoxicity in ) with multiple cell lines (e.g., Caco-2 in ) to confirm selectivity .
- Mechanistic studies : Use enzyme inhibition (e.g., elastase in ) or DNA-binding assays (e.g., viscosity measurements in ) to identify off-target effects .
Case study : Derivatives with nitro groups () show higher cytotoxicity (33.7% viability reduction) but lower solubility, requiring formulation adjustments .
How do researchers evaluate the cytotoxic potential of benzimidazole-based compounds using in vitro assays, and what are key considerations in data interpretation?
Answer:
-
Key considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
